N-Acetyl-L-phenylalanine (Ac-Phe-OH) is an N-terminally protected, enantiopure aromatic amino acid derivative widely utilized as a chiral resolving agent, an advanced pharmaceutical intermediate, and a direct precursor for N-acetylated peptides. By masking the basic α-amino group of L-phenylalanine with an acetyl moiety, the zwitterionic network is disrupted, fundamentally altering the compound's physicochemical profile. This modification significantly enhances its solubility in polar aprotic and protic organic solvents, making it highly processable for organic-phase synthesis and crystallization-based chiral resolutions. For industrial procurement, specifying this exact pre-acetylated, L-enantiomeric form is critical for bypassing downstream acetylation steps, ensuring stereochemical fidelity, and optimizing atom economy in the production of complex active pharmaceutical ingredients (APIs) and chiral amines .
Substituting N-Acetyl-L-phenylalanine with its unprotected parent, L-phenylalanine, or its racemic counterpart, N-Acetyl-DL-phenylalanine, introduces severe process inefficiencies. L-phenylalanine exists as a highly polar zwitterion with negligible solubility in standard organic solvents like dichloromethane or ethyl acetate, necessitating additional, yield-reducing protection steps before it can participate in standard coupling reactions. Conversely, utilizing N-Acetyl-DL-phenylalanine completely negates the molecule's utility as a chiral resolving agent and introduces unacceptable enantiomeric impurities into peptide syntheses, requiring costly and complex downstream chiral chromatography to rectify. Furthermore, substituting with temporary protecting groups (like Fmoc- or Boc-L-phenylalanine) when an N-terminal acetyl is the desired final state wastes atom economy, requires harsh deprotection reagents, and mandates a subsequent acetylation step, thereby increasing both reagent costs and cycle times [1].
The N-acetylation of L-phenylalanine neutralizes the α-amine, eliminating the zwitterionic crystal lattice and drastically shifting the solubility profile toward organic solvents. Thermodynamic dissolution studies demonstrate that N-Acetyl-L-phenylalanine achieves a peak solubility in ethanol of 6.403 × 10^-2 mol/mol at 323.15 K, driven by strong hydrogen bond donor abilities. In standard laboratory conditions, it readily dissolves in DMSO (approx. 12 mg/mL) and DMF (approx. 16 mg/mL) [1]. In stark contrast, unprotected L-phenylalanine exhibits near-zero solubility in these organic solvents, remaining largely insoluble in ethanol and DMF due to its high lattice energy.
| Evidence Dimension | Solubility in polar organic solvents (e.g., Ethanol, DMF, DMSO) |
| Target Compound Data | Highly soluble (e.g., 6.403 × 10^-2 mol/mol in ethanol at 323.15 K; ~16 mg/mL in DMF) |
| Comparator Or Baseline | L-phenylalanine (unprotected) |
| Quantified Difference | Orders of magnitude higher solubility in organic media compared to the zwitterionic baseline. |
| Conditions | Static gravimetric method, 283.15 to 323.15 K, single solvent systems. |
High organic solubility allows buyers to seamlessly integrate the compound into standard organic-phase peptide coupling and continuous-flow manufacturing without requiring phase-transfer catalysts or pre-activation steps.
N-Acetyl-L-phenylalanine acts as a highly effective chiral resolving agent for racemic amines via diastereomeric salt formation. For example, in the resolution of the ruxolitinib intermediate 3-cyclopentyl-3-hydroxypropionitrile derivatives, utilizing N-Acetyl-L-phenylalanine as the resolving agent (at a 1.2:1 molar ratio) followed by recrystallization in methyl tert-butyl ether yields the desired (S)-diastereomer with an enantiomeric excess (ee) of 99.1% [1]. Substituting with N-Acetyl-DL-phenylalanine would yield zero enantiomeric enrichment, while using alternative resolving agents often requires multiple recrystallization cycles to achieve comparable ee.
| Evidence Dimension | Enantiomeric excess (ee) in chiral resolution of amine intermediates |
| Target Compound Data | 99.1% ee achieved for specific API intermediates |
| Comparator Or Baseline | N-Acetyl-DL-phenylalanine (racemate) |
| Quantified Difference | 99.1% ee vs. 0% ee (racemate baseline). |
| Conditions | Diastereomeric salt crystallization in methyl tert-butyl ether. |
Procurement of the pure L-enantiomer is strictly mandatory for API manufacturers relying on classical chiral resolution to produce enantiopure drug substances economically.
When the target API or peptide requires an N-terminal acetylated phenylalanine residue, procuring N-Acetyl-L-phenylalanine directly bypasses the need for temporary protection/deprotection cycles. Using Fmoc-L-phenylalanine requires coupling, followed by Fmoc deprotection (using 20% piperidine), and a subsequent capping step (using acetic anhydride/pyridine). Direct incorporation of N-Acetyl-L-phenylalanine eliminates two synthetic steps, reducing reagent consumption and minimizing the risk of side reactions (such as racemization or incomplete capping) that can occur during post-synthetic acetylation.
| Evidence Dimension | Synthetic steps to achieve an N-acetylated phenylalanine terminus |
| Target Compound Data | 1 step (direct coupling) |
| Comparator Or Baseline | Fmoc-L-phenylalanine |
| Quantified Difference | Elimination of 2 distinct chemical steps (deprotection and subsequent acetylation). |
| Conditions | Solid-phase or liquid-phase peptide synthesis workflows. |
Reducing step count directly translates to lower solvent waste, higher overall yield, and simplified impurity profiles in commercial peptide manufacturing.
Unprotected L-phenylalanine decomposes at approximately 283 °C without truly melting, driven by the strong electrostatic interactions of its zwitterionic solid state. In contrast, N-Acetyl-L-phenylalanine exhibits a well-defined melting point between 163.0 °C and 173.0 °C (depending on crystalline purity and polymorph) without immediate decomposition . This distinct thermal transition allows the acetylated derivative to be utilized in melt-processing techniques, hot-melt extrusion, or high-temperature organic reactions where the unprotected amino acid would simply degrade.
| Evidence Dimension | Melting behavior and thermal stability |
| Target Compound Data | Clean melting point at ~163–173 °C |
| Comparator Or Baseline | L-phenylalanine |
| Quantified Difference | >100 °C reduction in phase transition temperature, shifting from decomposition (>283 °C) to a stable melt. |
| Conditions | Standard atmospheric pressure thermal analysis. |
A defined, lower melting point without decomposition is critical for buyers formulating the compound via melt-extrusion or utilizing it in elevated-temperature organic syntheses.
Directly leveraging its ability to form highly crystalline diastereomeric salts (as detailed in Section 3), N-Acetyl-L-phenylalanine serves as a highly effective resolving agent for separating racemic mixtures of complex amines, such as intermediates for ruxolitinib or 3-aminopiperidine derivatives [1].
Because it eliminates the need for post-coupling acetylation and Fmoc-deprotection, this compound is a highly efficient precursor for synthesizing peptides and peptidomimetics that terminate in an acetylated phenylalanine residue, ensuring high atom economy and reducing synthesis cycle times .
The enantiopurity and available carboxylic acid moiety make N-Acetyl-L-phenylalanine a structurally stable chiral selector. It can be immobilized onto silica gel or polymeric supports (e.g., poly(ethyleneimine)) using standard coupling agents to create robust stationary phases for the enantioseparation of racemic drugs like warfarin via reversed-phase chromatography[2].